Ethyl 5-cyclohexyl-3-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

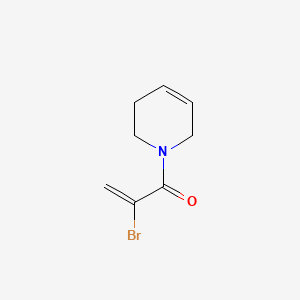

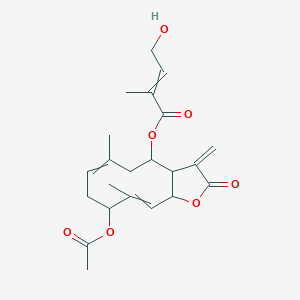

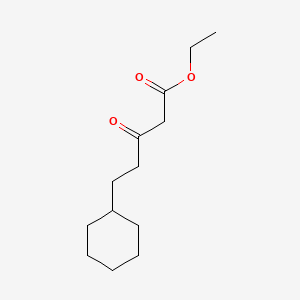

Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound with the molecular formula C13H22O3 . It has an average mass of 226.312 Da and a monoisotopic mass of 226.156891 Da .

Synthesis Analysis

The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate involves several steps. One method involves the use of ethanol and sodium ethanolate . The reaction mixture is refluxed for 6 - 8 hours under an inert atmosphere . After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified by the addition of 13% HCl . The resulting precipitate is filtered, washed sequentially with water, ethanol, and ether, and then dried .Molecular Structure Analysis

The molecular structure of Ethyl 5-cyclohexyl-3-oxopentanoate consists of a cyclohexyl group attached to a pentanoate ester group . The cyclohexyl group is a six-membered carbon ring, and the pentanoate ester group contains a carbonyl (C=O) and an ethoxy (C2H5O) group .Aplicaciones Científicas De Investigación

1. Specific Scientific Field The research is conducted in the field of Green Chemistry .

3. Methods of Application or Experimental Procedures Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach . The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .

4. Results or Outcomes The new synthesis was found to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

Propiedades

IUPAC Name |

ethyl 5-cyclohexyl-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJFXKWPLHZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699561 |

Source

|

| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclohexyl-3-oxopentanoate | |

CAS RN |

126930-21-0 |

Source

|

| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)